molecular formula C13H20FNO4S2 B2951360 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1421531-68-1

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2951360
CAS No.: 1421531-68-1
M. Wt: 337.42
InChI Key: USTODDJIWJFCEJ-UHFFFAOYSA-N
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Description

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound that features a combination of fluorine, methoxy, sulfonamide, and methylsulfanyl groups

Preparation Methods

The synthesis of 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the sulfonamide linkage and the attachment of the methylsulfanyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: to introduce the fluorine and methoxy groups.

    Sulfonamide formation: through the reaction of sulfonyl chlorides with amines.

    Thioether formation: by reacting thiols with alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol include other sulfonamides, thioethers, and fluorinated organic molecules. What sets this compound apart is its unique combination of functional groups, which can confer specific chemical and biological properties. Similar compounds include:

  • 5-fluoro-2-methoxybenzenesulfonamide
  • 4-(methylsulfanyl)butan-2-ol
  • 2-fluoro-5-methylbenzenesulfonyl chloride

Properties

IUPAC Name

5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTODDJIWJFCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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